1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine
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Overview
Description
1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a benzyloxy methyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Benzyloxy Methyl Group: This step involves the reaction of the pyrazole derivative with benzyl chloride in the presence of a base such as potassium carbonate.
Methylation: The final step is the methylation of the pyrazole ring, which can be achieved using methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
- 1-[(Benzyloxy)methyl]-5-phenyl-1H-pyrazol-3-amine
- 1-[(Benzyloxy)methyl]-3-methyl-1H-pyrazol-5-amine
- 1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine
Uniqueness: 1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the benzyloxy methyl and methyl groups on the pyrazole ring provides a distinct steric and electronic environment, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
5-methyl-1-(phenylmethoxymethyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3O/c1-10-7-12(13)14-15(10)9-16-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H2,13,14) |
InChI Key |
DBPZPPRDNDMQFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1COCC2=CC=CC=C2)N |
Origin of Product |
United States |
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